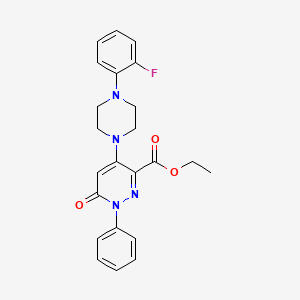

Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

説明

BenchChem offers high-quality Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O3/c1-2-31-23(30)22-20(16-21(29)28(25-22)17-8-4-3-5-9-17)27-14-12-26(13-15-27)19-11-7-6-10-18(19)24/h3-11,16H,2,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIWOMSBNASVJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC=C3F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The primary targets of this compound appear to be the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. Current inhibitors of ENTs are mostly ENT1-selective.

Mode of Action

The compound interacts with its targets, the ENTs, in a unique way. It has been demonstrated that this compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1. Among the analogues tested, compound 3c was the most potent inhibitor. Compound 3c reduced Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km. Therefore, similar to FPMINT, compound 3c was an irreversible and non-competitive inhibitor.

Biochemical Pathways

The compound affects the biochemical pathways related to nucleotide synthesis and regulation of adenosine function. By inhibiting ENTs, it can potentially disrupt these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of uridine uptake in ENT1 and ENT2. This can potentially disrupt nucleotide synthesis and regulation of adenosine function, leading to various downstream effects.

Action Environment

Given its stability in the presence of cells and proteins, it can be inferred that the compound may be relatively stable under physiological conditions.

生化学分析

Biochemical Properties

This compound has been found to interact with various enzymes and proteins. For instance, it has been shown to have potential as an α-amylase inhibitor. α-amylase is a key enzyme involved in the hydrolysis of carbohydrates into glucose. Therefore, Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate could play a role in regulating blood glucose levels.

Cellular Effects

The effects of this compound on cells have been studied in the context of its potential as an α-amylase inhibitor. It has been found to have cytotoxic activity on pancreatic cancer cells (AR42J) in vitro.

Molecular Mechanism

It has been suggested that it may exert its effects through binding interactions with biomolecules, such as enzymes, and through changes in gene expression.

生物活性

Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (commonly referred to as compound T6) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article reviews the biological activity of T6, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C24H26FN5O4

- Molecular Weight : 467.49 g/mol

- CAS Number : 606119-28-2

The compound features a piperazine moiety and a pyridazine ring, which are known to contribute to various biological activities.

1. Inhibition of Monoamine Oxidase (MAO)

Recent studies have highlighted T6's role as a selective inhibitor of monoamine oxidase B (MAO-B). The compound demonstrated:

T6 exhibited competitive inhibition with a Ki value of 0.0071 µM for MAO-B, indicating its potential as a therapeutic agent for conditions such as Alzheimer's disease due to its neuroprotective effects .

2. Cytotoxicity and Anticancer Activity

The cytotoxic effects of T6 were evaluated in vitro using L929 fibroblast cells:

- Cytotoxicity Results :

In cancer models, T6 demonstrated improved cytotoxicity compared to standard chemotherapeutics, suggesting its potential as an anticancer agent .

The biological activity of T6 can be attributed to several mechanisms:

MAO Inhibition

By inhibiting MAO-B, T6 increases levels of monoamines such as dopamine, which may enhance neuronal survival and function in neurodegenerative conditions .

Antioxidant Properties

T6 has been suggested to possess antioxidant properties that mitigate oxidative stress, a contributing factor in both neurodegeneration and cancer progression .

Case Studies

Several studies have explored the efficacy of T6 in different biological contexts:

Neurodegenerative Disorders

In a study assessing the neuroprotective effects of T6:

- Model Used : Neuroblastoma cells treated with neurotoxic agents.

- Findings : T6 significantly reduced cell death and apoptosis markers compared to untreated controls, indicating protective effects against neurotoxicity .

Cancer Therapeutics

In vitro studies on various cancer cell lines revealed:

- Efficacy : T6 exhibited superior cytotoxicity against hypopharyngeal tumor cells compared to traditional chemotherapy agents like bleomycin .

Data Tables

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| T6 | MAO-B | 0.013 | High |

| T3 | MAO-A | 1.57 | Moderate |

| Bleomycin | Cancer Cells | Varies | Standard |

| Cell Line | Treatment Concentration (µM) | Cell Viability (%) |

|---|---|---|

| L929 | 10 | >90 |

| L929 | 50 | >80 |

| L929 | 100 | No significant death |

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis is typically employed, involving: (i) Condensation of fluorophenylpiperazine with a pyridazine precursor (e.g., via nucleophilic substitution or coupling reactions). (ii) Protection/deprotection steps for functional groups (e.g., carboxylate esters). (iii) Purification using column chromatography (e.g., EtOAc/petroleum ether gradients) .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize temperature and solvent polarity to enhance yields (e.g., reflux in ethanol for 5–12 hours) .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Identify aromatic protons (δ 7.0–8.5 ppm for fluorophenyl and phenyl groups), piperazine N–CH2 signals (δ 2.5–3.5 ppm), and ester methyl/methylene groups (δ 1.2–4.3 ppm).

- 13C NMR : Confirm carbonyl (C=O, δ 165–175 ppm) and pyridazine ring carbons.

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for the piperazine and pyridazine moieties .

Q. What analytical techniques are critical for assessing purity and stability?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks ([M+H]+).

- Thermogravimetric Analysis (TGA) : Evaluate decomposition temperatures under nitrogen .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational features of the piperazine and pyridazine rings?

- Methodological Answer :

- Crystal Growth : Use slow evaporation in solvents like EtOAc or DCM.

- Data Collection : Employ synchrotron radiation or in-house diffractometers (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Apply SHELXL for structure solution, focusing on ring puckering parameters (e.g., Cremer-Pople coordinates for piperazine conformation) .

- Key Insight : The 2-fluorophenyl group may induce torsional strain in the piperazine ring, affecting ligand-receptor interactions .

Q. What in vitro assays are suitable for evaluating this compound's biological activity, and how should controls be designed?

- Methodological Answer :

- Binding Assays : Radioligand competition experiments (e.g., [3H]-labeled antagonists) for receptor affinity (e.g., serotonin or dopamine receptors due to piperazine motifs).

- Functional Assays : cAMP accumulation assays (for GPCR targets) with HEK293 cells expressing target receptors.

- Controls : Include known agonists/antagonists (e.g., ketanserin for 5-HT2A) and vehicle (DMSO < 0.1%) .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase domains or GPCRs).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess piperazine ring flexibility and solvent accessibility of the fluorophenyl group.

- QSAR : Corrogate substituent effects (e.g., electron-withdrawing fluorine) on bioactivity using Hammett σ constants .

Q. What strategies mitigate metabolic instability of the ester moiety in preclinical studies?

- Methodological Answer :

- Prodrug Design : Replace the ethyl ester with tert-butyl or pivaloyloxymethyl groups to slow hydrolysis.

- Metabolite Identification : Use liver microsomes (human/rat) with LC-MS/MS to track ester cleavage.

- Stability Assays : Incubate in plasma (pH 7.4, 37°C) and monitor degradation over 24 hours .

Data Contradictions and Resolution

- Synthetic Yields : Discrepancies in reported yields (e.g., 48% in vs. 60–70% in similar piperazine syntheses) may arise from solvent purity or catalyst choice. Replicate conditions with anhydrous solvents and inert atmospheres.

- Biological Activity : Variability in receptor binding (e.g., nM vs. µM IC50) could reflect assay formats (cell-free vs. cell-based). Standardize protocols using reference compounds .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。